molecular formula C9H17NO3 B14022051 Propyl 4-(dimethylamino)-4-oxobutanoate CAS No. 6946-95-8

Propyl 4-(dimethylamino)-4-oxobutanoate

Cat. No.: B14022051
CAS No.: 6946-95-8
M. Wt: 187.24 g/mol
InChI Key: NSVZGXOBRHRJCT-UHFFFAOYSA-N
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Description

Propyl 4-(dimethylamino)-4-oxobutanoate is an ester derivative of 4-oxobutanoic acid, featuring a propyl ester group and a dimethylamino substituent at the 4-position.

Properties

CAS No.

6946-95-8

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

propyl 4-(dimethylamino)-4-oxobutanoate

InChI

InChI=1S/C9H17NO3/c1-4-7-13-9(12)6-5-8(11)10(2)3/h4-7H2,1-3H3

InChI Key

NSVZGXOBRHRJCT-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)CCC(=O)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 4-(dimethylamino)-4-oxobutanoate typically involves the esterification of 4-(dimethylamino)-4-oxobutanoic acid with propanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further improve the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-(dimethylamino)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Propyl 4-(dimethylamino)-4-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of propyl 4-(dimethylamino)-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. It may also interact with enzymes and receptors in biological systems, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Ester Group Variations: Propyl vs. Benzyl/Isopropyl

The choice of ester group significantly impacts synthesis efficiency and physicochemical behavior. For example:

  • Benzyl 4-(indolin-1-yl)-4-oxobutanoate (5): Synthesized via WSCDI-mediated coupling in DMF with benzyl alcohol, yielding 22% after column chromatography . The aromatic benzyl group may reduce solubility in polar solvents compared to aliphatic esters.
  • Isopropyl 4-(indolin-1-yl)-4-oxobutanoate (6): Prepared via acid-catalyzed transesterification of a methyl ester precursor in 2-propanol . The steric bulk of the isopropyl group could hinder reaction kinetics relative to propyl.

Key Insight : Propyl esters, being less sterically hindered than isopropyl and more lipophilic than benzyl, may offer balanced solubility and reactivity for applications in drug delivery or polymer chemistry.

Table 1: Comparison of Ester Derivatives
Compound Ester Group Yield (%) Key Synthetic Condition
Benzyl derivative (5) Benzyl 22 WSCDI, DMF, 70°C
Isopropyl derivative (6) Isopropyl N/A p-TsOH, 2-propanol
Propyl 4-(dimethylamino)-4-oxobutanoate (hypothetical) Propyl N/A Likely similar to , with propanol

Substituent Effects: Dimethylamino vs. Indolin/Aryl Groups

The substituent at the 4-position modulates electronic and steric properties:

  • Ethyl 4-(dimethylamino)benzoate: Exhibits higher reactivity in resin polymerization than 2-(dimethylamino)ethyl methacrylate due to conjugation between the dimethylamino and carbonyl groups .

Key Insight: The dimethylamino group in this compound likely enhances electron donation to the carbonyl, increasing susceptibility to nucleophilic attack, whereas indolin or aryl groups may prioritize π-π stacking interactions.

Table 2: Substituent Impact on Reactivity
Compound Substituent Reactivity in Polymerization Physical Properties
Ethyl 4-(dimethylamino)benzoate Dimethylamino High (72% conversion) Superior flexural strength
2-(Dimethylamino)ethyl methacrylate Methacrylate-linked amine Moderate (58% conversion) Lower hardness
This compound (hypothetical) Dimethylamino Predicted high Likely comparable to

Ester Chain Length: Propyl vs. Ethyl/Methyl

Chain length influences solubility and degradation kinetics:

  • Methyl 4-(indolin-1-yl)-4-oxobutanoate (1): Used as a precursor for isopropyl ester synthesis, suggesting shorter-chain esters (methyl/ethyl) are more reactive in transesterification .
  • Ethyl 4-(dimethylamino)benzoate : Demonstrates higher degree of conversion in resins than longer-chain analogs, possibly due to reduced steric hindrance.

Key Insight : Propyl esters may offer a compromise between reactivity (shorter chains) and lipophilicity (longer chains), making them suitable for sustained-release formulations.

Research Findings and Implications

  • Applications: The dimethylamino group’s electron-donating capacity makes this compound a candidate for photoinitiators or bioactive molecules, akin to ethyl 4-(dimethylamino)benzoate in dental resins .
  • Safety and Stability: Compared to parabens (e.g., Propyl Paraben ), the dimethylamino group may alter toxicity profiles, necessitating further biocompatibility studies.

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